3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid - 1245807-85-5

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid

Catalog Number: EVT-1711062
CAS Number: 1245807-85-5
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity in vitro and in vivo, surpassing the potencies of first-generation and second-generation PDE4 inhibitors such as rolipram, roflumilast, and cilomilast. [] Notably, EPPA-1 demonstrates a significantly improved therapeutic index compared to its predecessors, indicating a reduced risk of adverse effects like nausea and emesis. [] This enhanced therapeutic profile makes EPPA-1 a promising candidate for further development as an anti-inflammatory agent.

Relevance: Although structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, EPPA-1 shares the core structure of a pyrazolo[3,4-b]pyridine, highlighting the versatility of this scaffold in medicinal chemistry for targeting diverse therapeutic areas. Both compounds exemplify the exploration of pyrazolo[3,4-b]pyridine derivatives in drug discovery, with 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid potentially serving as a scaffold for developing novel therapeutics. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. []

Relevance: While this compound differs significantly in structure from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, both molecules belong to the broader class of heterocyclic compounds and showcase the diversity of structures attainable through modifications of fused ring systems. The presence of the pyrazolo[3,4-b]pyridine core in both compounds underscores its importance as a building block in medicinal chemistry. []

BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [, ] It induces vasorelaxation in rat mesenteric arteries and ovine pulmonary arteries through both cGMP-dependent and cGMP-independent mechanisms. [, ] It is noteworthy that BAY 41-2272 exhibits a synergistic effect when co-administered with NO donors, resulting in enhanced inhibition of vasoconstriction. []

Relevance: Similar to 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, BAY 41-2272 contains the pyrazolo[3,4-b]pyridine core structure. This structural similarity highlights the importance of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry for diverse pharmacological activities. [, ] The presence of a pyrimidine ring in BAY 41-2272 further emphasizes the potential of incorporating additional heterocycles to fine-tune the pharmacological profile of these compounds.

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its N-arylacetamide Derivatives

Compound Description: These compounds represent a series of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones investigated for their antibacterial properties. [] Notably, the parent compound, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibits potent activity against P. aeruginosa, surpassing the efficacy of streptomycin. []

Relevance: While structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, these compounds illustrate the exploration of heterocyclic scaffolds for antimicrobial drug discovery. The presence of diverse heterocyclic moieties in these compounds underscores the importance of exploring different ring systems and substituents to optimize biological activity. []

methanone

Compound Description: This compound is a 2-methoxy-substituted derivative within a series of structurally related analogs. [, ] It exhibits distinct structural features compared to its 4-methyl- and 4-chloro-substituted counterparts, particularly in the torsion angle of the thiophene ring. [, ]

Relevance: While structurally different from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, this compound shares the common pyrazolo[3,4-b]pyridine core, highlighting the importance of this scaffold in diverse chemical contexts. The variations in substituents and their spatial arrangements observed in these related compounds offer valuable insights into structure-activity relationships. [, ]

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

Compound Description: These compounds represent a series of heterocyclic derivatives synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone. [] These derivatives exhibit promising antiviral activity against HSV-1 and HAV-MBB. []

Relevance: The pyrazolo[3,4-b]pyridine core shared between these compounds and 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid demonstrates the significance of this structural motif in medicinal chemistry. [] The presence of various substituents and fused ring systems in these derivatives underscores the potential for structural diversification to achieve desired biological activities. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a highly potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). [] It demonstrated robust efficacy in preclinical models of L-DOPA-induced dyskinesia (PD-LID) in Parkinsonian nonhuman primates. []

Relevance: While PF470 differs from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid in its core structure (pyrazolo[3,4-b]pyrazine vs. pyrazolo[3,4-b]pyridine), both compounds exemplify the use of fused heterocyclic scaffolds in medicinal chemistry. [] Their development highlights the exploration of related heterocyclic systems for targeting distinct therapeutic areas.

4,7-Dihydro-1H-pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-b]pyridin-6(7H)-ones

Compound Description: These compounds represent two classes of coumarin-fused tetracyclic systems synthesized through a three-component reaction involving 4-hydroxycoumarin, aldehydes, and 5-aminopyrazoles/5-aminoisoxazole. [] The specific reaction conditions, particularly the solvent and the presence or absence of ethanol, dictate the selective formation of either the 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines or the pyrazolo[3,4-b]pyridin-6(7H)-ones. []

Relevance: The synthesis of these compounds highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold, which is also present in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, in constructing diverse heterocyclic systems. The ability to selectively access different oxidation states and substitution patterns within the pyrazolo[3,4-b]pyridine core through variations in reaction conditions offers opportunities for exploring structure-activity relationships. []

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones

Compound Description: This series of compounds represents a novel furo[3,4-e]pyrazolo[3,4-b]pyridine system efficiently synthesized via a one-pot, four-component reaction using alum as a catalyst. [] The reaction involves an aromatic aldehyde, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine, highlighting the efficiency and versatility of multicomponent reactions in constructing complex heterocyclic structures. []

Relevance: Despite the structural complexity of this series compared to 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, the presence of the pyrazolo[3,4-b]pyridine moiety underscores its significance as a central building block in accessing diverse heterocyclic systems with potential biological relevance. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines and Their Organometallic Complexes

Compound Description: These compounds, specifically 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1–L3), are recognized for their potential as cyclin-dependent kinase (Cdk) inhibitors. [] They have been complexed with ruthenium (II) and osmium (II) centers to generate organometallic complexes, which are also being investigated for their anticancer properties. []

Relevance: The 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines share the pyrazolo[3,4-b]pyridine core with 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] This structural commonality, alongside the exploration of organometallic derivatives, emphasizes the potential of modifying the pyrazolo[3,4-b]pyridine scaffold to modulate biological activity and explore different therapeutic applications, including anticancer therapies. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

Compound Description: This compound represents a pyrazolo[3,4-b]pyridine derivative characterized by its conformational chirality due to the non-coplanarity of its aryl substituents with the central pyrazolo[3,4-b]pyridine core. [] The crystal structure reveals the formation of a three-dimensional framework through intermolecular N-H...N and C-H...N hydrogen bonds. []

Relevance: The presence of the pyrazolo[3,4-b]pyridine core in this compound, a feature shared with 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, highlights the importance of this scaffold in crystal engineering and materials science. [] The observed hydrogen bonding patterns offer insights into potential applications in supramolecular chemistry.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This pyrazolo[3,4-b]pyridine derivative exhibits a notable structural feature where the benzamido and oxo substituents deviate significantly from the plane of the pyrazolo[3,4-b]pyridine system. [] This deviation influences the compound's intermolecular hydrogen bonding, leading to the formation of infinite chains along the b-axis in its crystal structure. []

Relevance: This compound emphasizes the structural diversity possible within the pyrazolo[3,4-b]pyridine scaffold, also found in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] The specific substitution pattern and the resulting conformational preferences offer insights into the potential for designing molecules with specific solid-state arrangements, relevant for applications in materials science.

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative that acts as a potent and selective inhibitor of cardiovascular diseases. It has been studied for its various solvate forms and their characterization using techniques like X-ray diffraction and near-infrared spectroscopy. [, , , ]

Relevance: The presence of the pyrazolo[3,4-b]pyridine core in both this compound and 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid highlights the versatility of this scaffold in medicinal chemistry. [, , , ] The research on this compound emphasizes the importance of understanding the solid-state properties of drug candidates, as different solvate forms can significantly impact their bioavailability and therapeutic efficacy.

5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines

Compound Description: This class of compounds represents a series of substituted pyrazolo[3,4-b]pyridines synthesized through a reaction involving variously substituted aminomethylene malondialdehydes and 5-amino-1-aryl-3-methylpyrazoles. [] The synthesis is notable for its use of water as a solvent, highlighting a greener approach to heterocyclic chemistry. []

Relevance: Although structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, the shared pyrazolo[3,4-b]pyridine core emphasizes its value as a fundamental building block in synthetic chemistry. [] The development of these compounds showcases the ongoing exploration of new synthetic methodologies for efficiently accessing diverse pyrazolo[3,4-b]pyridine derivatives with potential biological activity.

Pyrazolo[3,4-b]pyridine Derivatives as Corrosion Inhibitors

Compound Description: This research focuses on the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. [, ] These compounds demonstrated effective corrosion inhibition through adsorption on the metal surface, acting as mixed-type inhibitors. [, ] Their inhibitory potential was studied using weight loss measurements, electrochemical techniques, and computational methods. [, ]

6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

Compound Description: These two series of compounds, derived from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles, are being investigated for their potential as anti-Alzheimer's and anti-COX-2 agents. [] Their synthesis involves a multistep approach utilizing various reagents and reaction conditions to build complexity onto the core pyrazolo[3,4-b]pyridine scaffold. []

Relevance: The shared pyrazolo[3,4-b]pyridine core with 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid underscores its significance as a privileged structure in medicinal chemistry. [] The exploration of these derivatives for their anti-Alzheimer's and anti-COX-2 activities highlights the potential of this scaffold in addressing neurodegenerative and inflammatory conditions.

Pyrazolo[3,4-b]benzazepine-4,9-diones

Compound Description: These tricyclic compounds are synthesized through a multistep process involving the reaction of 2-carbomethoxybenzoyl chloride with 5-methylamino-l-phenyl-3-R-pyrazoles. [] The subsequent steps involve the formation of an intermediate acid, followed by cyclization in the presence of phosphorus oxychloride to yield the pyrazolo[3,4-b]benzazepine-4,9-dione system. []

Relevance: Although structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, this compound highlights the possibility of expanding the pyrazolo[3,4-b]pyridine core to create larger, fused ring systems. [] This structural expansion can lead to unique physicochemical properties and potentially different biological activities, making it a valuable strategy in drug discovery.

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones

Compound Description: This class of coumarin-substituted triazolo-thiadiazine derivatives was designed and synthesized using a multi-step approach, starting from 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and substituted 3-(2-bromoacetyl) coumarins. [] The synthesis involves the formation of a key intermediate, 4-amino-5-(5-methylisoxazol-3-yl)-4H-1,2,4-triazole-3-thiol, which undergoes further reaction to yield the target compounds. []

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

Compound Description: This study presents a new synthetic method for preparing 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines. [] The method involves a series of reactions, including condensation, cyclization, and sulfur extrusion, highlighting the versatility of quinoxaline derivatives as building blocks in organic synthesis. []

Relevance: This work underscores the potential of exploring diverse heterocyclic systems, including quinoxalines, in conjunction with the pyrazolo[3,4-b]pyridine core found in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] Combining different heterocycles opens up possibilities for discovering new compounds with unique biological activities.

Imidazo[4,5-b]pyridin-2(3H)-ones, Thiazolo[4,5-b]pyridin-2(3H)-ones, and 1,8-Naphthyridin-2(1H)-ones

Compound Description: These compounds represent different classes of heterocyclic compounds that act as potent and selective cAMP PDE III inhibitors. [] They were synthesized through various chemical transformations, including Curtius rearrangement, Heck reaction, and multi-step sequences involving different starting materials. []

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones and 3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: These compounds represent two distinct classes of heterocyclic compounds synthesized through a one-pot multicomponent approach. [] The reactions involve readily available starting materials, including 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, phthalic anhydrides, and aromatic aldehydes. [] The use of acetic acid as a solvent and catalyst highlights the efficiency and practicality of this synthetic method. []

Relevance: This work emphasizes the potential of multicomponent reactions in rapidly assembling complex heterocyclic systems, similar to the pyrazolo[3,4-b]pyridine scaffold found in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] The diversity of structures attainable through this approach underscores its importance in exploring new chemical space for drug discovery.

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid

Compound Description: This compound is a fluoropyrimidine derivative synthesized from L- or D-tyrosine esters. It has shown antitumor activities in vitro, with potential influence from its stereochemistry. []

Relevance: While this compound is structurally dissimilar to 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, it highlights the importance of exploring different heterocyclic and aromatic systems for their biological activities. [] The study of stereochemistry in this context further emphasizes the need to consider spatial arrangements for optimal drug design.

4-Aryl-1H-thiopyrano[3,4-b]pyridine-5-one Derivatives

Compound Description: These compounds, including thiopyrano[3,4-b]pyridin-5(4H)-ones, thiopyrano[3,4-b]quinoline-4,6(3H,5H)-diones, dithiopyrano[3,4-b:4',3'-e]pyridine-4,6(1H,3H)-diones, and pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones, are synthesized using a one-pot multicomponent reaction. [] This efficient method involves reacting an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and an enamine derivative in glacial acetic acid. []

Relevance: This research demonstrates the use of multicomponent reactions in efficiently accessing diverse thiopyrano[3,4-b]pyridine derivatives, expanding upon the structural diversity of the pyrazolo[3,4-b]pyridine scaffold found in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] The inclusion of sulfur-containing heterocycles highlights the exploration of different heteroatoms for potential biological activity.

3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: These compounds represent a class of pyrazolo[3,4-d]pyrimidine derivatives that are structurally related to purines and hold potential for biological activity. [] Their synthesis involves reacting substituted pyrimidine-5-carbonitriles with hydrazine or methylhydrazine. []

Relevance: While these compounds feature a pyrazolo[3,4-d]pyrimidine core instead of the pyrazolo[3,4-b]pyridine found in 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, they highlight the exploration of related heterocyclic systems as potential pharmacophores. [] The focus on diaminopyrimidine derivatives underscores the interest in exploring this specific substitution pattern for its potential biological effects.

4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

Compound Description: This study focuses on synthesizing and evaluating the biological activity of various 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives. [] These derivatives include 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives, all synthesized through reactions with the parent compound. [] The synthesized compounds exhibit promising analgesic and antibacterial activities. []

Relevance: This work showcases the synthesis and biological evaluation of heterocyclic compounds with potential medicinal applications, similar to the approach taken with 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid. [] The diverse range of heterocyclic moieties incorporated into these derivatives highlights the importance of exploring structural diversity in drug discovery. []

4-Substituted Pyridin-2(1H)-ones, Pyridine-2(1H)-thiones, and Related Derivatives

Compound Description: These compounds were designed and synthesized as analogues of the cardiotonic drug milrinone, targeting the inhibition of cyclic nucleotide phosphodiesterase. [] The synthesis involves a Michael reaction of 4-pyridylacetone with various acrylamides or acrylonitriles, followed by heterocyclization and subsequent modifications. []

Relevance: Although structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, the exploration of these pyridine-based heterocycles, particularly those incorporating a pyridin-2(1H)-one or pyridine-2(1H)-thione moiety, highlights the continued interest in developing new cardiotonic agents. [] These efforts emphasize the importance of exploring diverse heterocyclic scaffolds for their potential in treating cardiovascular diseases.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors. [] They share a similar structure, differing only in the presence of a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety in BI 894416 and a 2,3-dimethyl-2H-indazole moiety in BI 1342561. []

Relevance: Although structurally different from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, BI 894416 and BI 1342561 illustrate the broad utility of pyrazole-containing heterocycles in medicinal chemistry. [] These compounds highlight the importance of exploring different bicyclic moieties and substituents to achieve desired pharmacological profiles.

5-(3-Indolyl)-5H-Thiazolo[4,3-b][1,3,4]Thiadiazoles Tethered with Steroid Moieties

Compound Description: These compounds represent a novel class of fused thiazolo[4,3-b]-1,3,4-thiadiazoles linked to steroid moieties, synthesized through a series of reactions, including condensation and chloroacetylation. [] The incorporation of steroid scaffolds aims to enhance the compounds' anti-proliferative activity. []

Relevance: The use of an indole moiety in these compounds, while structurally distinct from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, highlights the exploration of different nitrogen-containing heterocycles in medicinal chemistry. [] The incorporation of steroid scaffolds further emphasizes the importance of exploring hybrid molecules and targeted drug delivery strategies.

1-Deoxy-(3,4-dihydro-7,8-dimethyl-2,4-dioxopyrimido[4,5-b]-quinolin-10(2H)yl)-D-ribitols (5-Deazariboflavins)

Compound Description: These compounds are analogs of riboflavin (vitamin B2) with a modified ring system where a nitrogen atom replaces a carbon atom in the isoalloxazine ring. []

Relevance: Although structurally different from 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid, 5-deazariboflavins highlight the exploration of modified heterocyclic ring systems found in natural products to understand their biological activities and develop potential therapeutic agents. []

Properties

CAS Number

1245807-85-5

Product Name

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-7-4-8-6-13(3-2-9(14)15)12-10(8)11-5-7/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

SNBGDEQZDNBIGF-UHFFFAOYSA-N

SMILES

CC1=CC2=CN(N=C2N=C1)CCC(=O)O

Canonical SMILES

CC1=CC2=CN(N=C2N=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.